molecular formula C7H6Br2O B1590765 2,5-Dibromoanisole CAS No. 95970-08-4

2,5-Dibromoanisole

Cat. No.: B1590765
CAS No.: 95970-08-4
M. Wt: 265.93 g/mol
InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
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Description

2,5-Dibromoanisole (CAS 2530-87-2) is an aromatic compound with the molecular formula C₇H₆Br₂O and a reported molecular weight of 254.05 g/mol . It is a white crystalline solid with a faint odor, soluble in organic solvents like chloroform and ethanol, and slightly water-soluble. Key applications include:

  • Pharmaceuticals: Intermediate for antibiotics (e.g., cefuroxime) .
  • Agriculture: Used as a plant growth regulator and fungicide .
  • Textiles: Acts as a preservative and bleaching agent .
    Its vapor pressure is 0.585 mmHg at 25°C, and it requires storage in cool, dry conditions away from acids and alkalis .

Preparation Methods

Preparation Methods of 2,5-Dibromoanisole

Diazotization and Sandmeyer-Type Bromination of 2-Bromo-5-Aminoanisole

One of the most documented industrial methods for synthesizing this compound involves a diazotization reaction of 2-bromo-5-aminoanisole, followed by bromination using cuprous bromide and hydrogen bromide. The process proceeds as follows:

  • Step 1: 2-Bromo-5-aminoanisole is treated with approximately 30% sulfuric acid and stirred.
  • Step 2: A solution of sodium nitrite in water is added dropwise at a controlled temperature of about 12 °C to form the diazonium salt.
  • Step 3: The diazonium salt solution is then added to a mixture of cuprous bromide and hydrogen bromide at 40–65 °C.
  • Step 4: After reaction completion, the mixture is cooled and filtered to isolate this compound as a brown solid.

Key data:

Parameter Value
Starting material 2-Bromo-5-aminoanisole
Sulfuric acid amount 30% solution, 8380 g
Sodium nitrite 455 g
Water 1000 g
Cuprous bromide 520 g
Hydrogen bromide 1350 g
Reaction temperature (diazotization) ~12 °C
Reaction temperature (bromination) 40–65 °C
Yield 81%
Purity >97%

This method yields this compound with high purity and good yield, making it suitable for industrial scale production.

Methylation of 2,5-Dibromophenol

An alternative synthetic route involves the methylation of 2,5-dibromophenol using methyl iodide in the presence of a base such as potassium carbonate:

  • Procedure: A mixture of 2,5-dibromophenol, potassium carbonate, and methyl iodide is refluxed in acetone at 80 °C for 12 hours.
  • Workup: The reaction mixture is concentrated, extracted with dichloromethane, washed, dried, and evaporated to yield this compound.
  • Yield: Approximately 95%, with the product obtained as a white solid.

Reaction conditions and yields:

Reagents Amount (mmol or g)
2,5-Dibromophenol 1.3 g (5.1 mmol)
Potassium carbonate 1.1 g (7.8 mmol)
Methyl iodide 2.2 g (964 μL)
Solvent 110 mL acetone
Temperature 80 °C
Reaction time 12 hours
Yield 95%

This method is straightforward and efficient, typically used when 2,5-dibromophenol is readily available.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Purity (%) Advantages Limitations
Diazotization and Sandmeyer bromination 2-Bromo-5-aminoanisole Sulfuric acid, sodium nitrite, cuprous bromide, hydrogen bromide Diazotization + bromination 81 >97 Industrial scale, high purity Requires careful temperature control
Methylation of 2,5-dibromophenol 2,5-Dibromophenol Potassium carbonate, methyl iodide Nucleophilic substitution 95 Not specified High yield, straightforward Requires availability of dibromophenol
Stepwise bromination of anisole Anisole Bromine, catalysts, hydrogen peroxide Electrophilic aromatic substitution Variable Variable Insight into regioselectivity Low selectivity for 2,5-positions

Research Findings and Notes

  • The diazotization method is well-established for producing this compound with excellent purity and acceptable yield, suitable for industrial applications.
  • Methylation of 2,5-dibromophenol provides a high-yield laboratory method, often used when the phenol precursor is accessible.
  • Selective bromination on anisole rings is challenging due to competing substitution patterns; reaction conditions must be optimized to favor the 2,5-substitution pattern.
  • Temperature control during diazotization is critical (typically 0–25 °C, preferably 5–15 °C) to maintain diazonium salt stability and avoid side reactions.
  • The use of sulfuric acid and sodium nitrite is common for diazotization, with cuprous bromide and hydrogen bromide facilitating the bromination step.

Chemical Reactions Analysis

2,5-Dibromoanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Organic Chemistry

2,5-Dibromoanisole serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions:

  • Nucleophilic Aromatic Substitution : The bromine atoms can be replaced by other nucleophiles.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.
  • Regioselective Reactions : The compound can undergo regioselective bromine/magnesium exchanges, facilitating the formation of various derivatives .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.1 µM
Bacillus subtilis<0.5 µM
Escherichia coli1.0 µM
Klebsiella pneumoniae1.5 µM

This suggests that compounds with similar structures may possess antimicrobial properties .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including:

  • Polymers : Used as a building block for polymer synthesis.
  • Agrochemicals : Its derivatives may have applications in agricultural chemicals.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of dibromo derivatives, including this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Synthetic Applications

In another study focusing on regioselective reactions involving dibromo compounds, researchers successfully utilized this compound to synthesize various functionalized products through Br/Mg exchange reactions. This demonstrates its versatility as a synthetic intermediate in organic chemistry .

Mechanism of Action

The mechanism of action of 2,5-dibromoanisole in chemical reactions involves the activation of the benzene ring by the methoxy group, making the bromine atoms more susceptible to substitution. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors. Detailed studies on its biological mechanism are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Molecular Properties

The table below compares 2,5-dibromoanisole with its positional isomers and related brominated compounds:

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 2530-87-2 C₇H₆Br₂O 254.05* / 265.93† Not reported Antibiotics, agrochemicals
3,5-Dibromoanisole 74137-36-3 C₇H₆Br₂O 265.93 34–38 Organic synthesis reagent
2,4-Dibromoanisole 21702-84-1 C₇H₆Br₂O 265.93 60–64 Limited data; catalog-listed
2,6-Dibromoanisole 38603-09-7 C₇H₆Br₂O 265.93 13 Low melting point
2,5-Dibromotoluene 615-59-8 C₇H₆Br₂ 249.93 Not reported Halogenated toluene derivative

*Reported in ; †Calculated based on formula.

Key Observations:

Melting Points : Substituent positions significantly affect melting points. For example:

  • 2,6-Dibromoanisole has a low melting point (13°C ) due to reduced symmetry .
  • 3,5-Dibromoanisole melts at 34–38°C , while 2,4-dibromoanisole melts higher (60–64°C ) .

Solubility : All isomers are highly soluble in organic solvents, but this compound’s slight water solubility may enhance its utility in pharmaceuticals .

Biological Activity

2,5-Dibromoanisole (C₇H₆Br₂O) is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables for clarity.

  • Molecular Formula : C₇H₆Br₂O
  • Molecular Weight : 265.93 g/mol
  • Structure : The compound features bromine substituents at the 2 and 5 positions relative to the methoxy group on the aromatic ring.

The biological activity of this compound is thought to be influenced by its structural components:

  • Bromine Atoms : These halogen atoms can engage in nucleophilic substitution reactions and electrophilic addition, which may affect various biological targets.
  • Methoxy Group : This functional group can modulate the compound's reactivity and interaction with biological molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound may possess antimicrobial properties. For instance, dibromo derivatives have been evaluated for their effectiveness against various bacterial strains:

  • Gram-positive bacteria : Efficacy against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Activity against Escherichia coli and Klebsiella pneumoniae.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.1 µM
Bacillus subtilis<0.5 µM
Escherichia coli1.0 µM
Klebsiella pneumoniae1.5 µM

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines:

  • HeLa Cells : IC50 values indicating significant inhibition of cell viability.
  • A549 Cells : Notable reduction in cell proliferation.
Cell Line IC50 (µM)
HeLa20
A54925

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of dibromo derivatives, including this compound, against clinical isolates of bacteria. The results indicated that the compound showed promising activity comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly, suggesting potential as an anticancer agent.
  • Inhibition of Inflammatory Pathways : Research has indicated that halogenated compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Further studies are needed to elucidate the specific pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,5-Dibromoanisole in environmental or synthetic samples?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is commonly used due to the compound’s halogenated structure. High-performance liquid chromatography (HPLC) with UV detection is suitable for non-volatile derivatives. For instance, 2,6-dibromoanisole has been employed as an internal standard in GC-ECD methods for related haloanisoles, ensuring precision in quantification . Calibration curves should be validated using certified reference materials.

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers away from light and moisture at room temperature. Electrostatic discharge precautions are critical due to brominated compounds’ flammability . Waste must be segregated and treated as halogenated organic waste, following institutional guidelines for hazardous material disposal .

Q. What synthetic routes are available for preparing this compound?

  • Methodology : Direct bromination of anisole using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) is a standard approach. Alternatively, nucleophilic aromatic substitution on 2,5-dibromo-1-methoxybenzene precursors may be employed. Yields can be optimized by adjusting stoichiometry and reaction time .

Advanced Research Questions

Q. How do positional isomers of dibromoanisole (e.g., 2,5- vs. 3,4-substitution) affect reactivity in cross-coupling reactions?

  • Methodology : The electron-donating methoxy group and bromine positions influence regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT calculations) can predict activation energies for different isomers. Experimentally, compare reaction rates and byproduct profiles using palladium catalysts and aryl boronic acids. For example, steric hindrance in 3,4-dibromoanisole may reduce coupling efficiency compared to 2,5-isomers .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

  • Methodology : Cross-validate data using high-purity samples and standardized methods (e.g., differential scanning calorimetry for melting points). Literature discrepancies may arise from impurities or polymorphic forms. Consult authoritative databases like NIST Chemistry WebBook for certified values .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodology : Conduct biodegradation studies under aerobic/anaerobic conditions using OECD 301/302 guidelines. Monitor degradation products via LC-MS/MS. Compare half-lives with structurally similar compounds (e.g., 2,4-dibromoanisole) to identify substituent effects on stability .

Q. What computational approaches predict the spectroscopic signatures (e.g., NMR, IR) of this compound?

  • Methodology : Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to simulate NMR chemical shifts and IR vibrational frequencies. Compare results with experimental data to refine computational models. Tools like Gaussian or ORCA are widely used for such analyses .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

  • Methodology : Re-evaluate experimental conditions (e.g., cell lines, exposure durations) across studies. Perform dose-response assays using standardized protocols (e.g., OECD 423 for acute toxicity). Meta-analyses can identify confounding variables, such as solvent choice (DMSO vs. ethanol) impacting bioavailability .

Q. Tables for Key Data

Property Value Method/Source
Molecular Weight265.93 g/molNIST
Recommended StorageAirtight, dark, room temperatureChemtronica AB
GC-ECD Retention Time~12.5 min (similar to 2,6-isomer)OIV Method

Properties

IUPAC Name

1,4-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGNTPRGNRICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539376
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95970-08-4
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add dropwise potassium tert-butoxide (118.2 ml, 118.2 mmol, 1 M in hexane) to a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in THF (492 mL) and MeOH (40 mL, 984.7 mmol) at RT. Heat the mixture at 70° C. overnight. Quench the mixture with water (50 mL), dilute with Et2O (400 mL), wash once with saturated NH4Cl (300 mL) and back extract the aqueous with Et2O (200 mL). Dry the combined organic phase over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatograph, eluting with 5-10% ethylacetate/hexane to give 22.0 g (84%) of the title compound. GC m/z (79Br81Br) 266 [M]+.
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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